molecular formula C23H23N3O3S2 B14993690 Ethyl 3-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Ethyl 3-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Cat. No.: B14993690
M. Wt: 453.6 g/mol
InChI Key: NOIYYGPRHYYNIN-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in these reactions include phenylhydrazine, acetyl chloride, and ethyl chloroformate, among others. The reaction conditions often involve refluxing in solvents such as methanol or dichloromethane, with catalysts like methanesulfonic acid to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones and other functional groups into alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

Ethyl 3-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Its derivatives could find applications in materials science, such as in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate depends on its specific interactions with molecular targets. The compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate: shares similarities with other spirocyclic compounds, such as spirooxindoles and spiroindolines, which also feature a spirocyclic core and various functional groups.

    Spirooxindoles: Known for their biological activity and use in drug discovery.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

ethyl 2-acetyl-8-methyl-4-(2-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

InChI

InChI=1S/C23H23N3O3S2/c1-5-29-22(28)20-16(3)25(18-12-7-6-8-13-18)23(30-20)26(24-21(31-23)17(4)27)19-14-10-9-11-15(19)2/h6-14H,5H2,1-4H3

InChI Key

NOIYYGPRHYYNIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)C)C3=CC=CC=C3C)C4=CC=CC=C4)C

Origin of Product

United States

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